2-(4-bromobenzoyl)-N-cyclohexylhydrazinecarboxamide
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Overview
Description
2-(4-bromobenzoyl)-N-cyclohexylhydrazinecarboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a bromobenzoyl group attached to a cyclohexylhydrazinecarboxamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromobenzoyl)-N-cyclohexylhydrazinecarboxamide typically involves the reaction of 4-bromobenzoyl chloride with N-cyclohexylhydrazinecarboxamide. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control of reaction conditions and improved yields. The use of automated systems can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromobenzoyl)-N-cyclohexylhydrazinecarboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in solvents like ethanol or tetrahydrofuran (THF) under reflux conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in acidic or basic media.
Major Products Formed
Substitution Reactions: Substituted derivatives with various functional groups replacing the bromine atom.
Reduction Reactions: Alcohol derivatives of the original compound.
Oxidation Reactions: Carboxylic acids or other oxidized products.
Scientific Research Applications
2-(4-bromobenzoyl)-N-cyclohexylhydrazinecarboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(4-bromobenzoyl)-N-cyclohexylhydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromobenzoyl)benzoic acid
- 2-(4-bromobenzoyloxy)ethyl 4-bromobenzamide
- 1-(4-bromobenzoyl)-1,3-dicyclohexylurea
Uniqueness
2-(4-bromobenzoyl)-N-cyclohexylhydrazinecarboxamide is unique due to its combination of a bromobenzoyl group with a cyclohexylhydrazinecarboxamide moiety This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds
Properties
Molecular Formula |
C14H18BrN3O2 |
---|---|
Molecular Weight |
340.22 g/mol |
IUPAC Name |
1-[(4-bromobenzoyl)amino]-3-cyclohexylurea |
InChI |
InChI=1S/C14H18BrN3O2/c15-11-8-6-10(7-9-11)13(19)17-18-14(20)16-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,17,19)(H2,16,18,20) |
InChI Key |
PWWBEJNRJUXCQV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)NNC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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